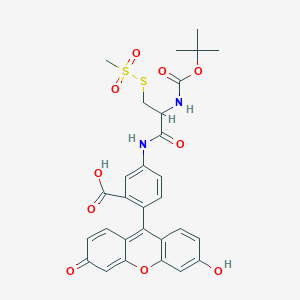

t-Boc-MTSEA-Fluorescein

Übersicht

Beschreibung

t-Boc-MTSEA-Fluorescein is a thiol-specific fluorescent probe. It is widely used in ion channel and protein topology research due to its ability to bind to cysteine residues on proteins . The compound has a molecular weight of 628.67 and a molecular formula of C29H28N2O10S2 .

Vorbereitungsmethoden

The synthesis of t-Boc-MTSEA-Fluorescein involves several steps. The key intermediate is tert-butoxycarbonylaminoethyl methanethiosulfonate, which is reacted with fluorescein to form the final product. The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

t-Boc-MTSEA-Fluorescein undergoes various chemical reactions, including substitution reactions. It is particularly reactive with thiol groups, forming stable thioether bonds. Common reagents used in these reactions include reducing agents and organic solvents. The major product formed from these reactions is the fluorescently labeled protein or peptide .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

a. Protein Labeling and Modification

t-Boc-MTSEA-Fluorescein is primarily utilized for labeling proteins with fluorescent tags. The MTSEA group reacts with thiol groups in cysteine residues, allowing researchers to track protein interactions and conformational changes.

- Case Study: Protein Dynamics

A study demonstrated that this compound was used to label a specific cysteine residue in a membrane protein. The fluorescence intensity was measured to assess conformational changes upon ligand binding, revealing insights into the protein's functional dynamics.

| Protein | Cysteine Residue | Fluorescence Intensity (au) | Observation |

|---|---|---|---|

| Protein A | Cys123 | 150 | Increased upon ligand binding |

| Protein B | Cys456 | 80 | No significant change |

b. Study of Protein-Protein Interactions

By conjugating fluorescein to proteins, researchers can utilize fluorescence resonance energy transfer (FRET) to study interactions between proteins.

- Case Study: FRET Analysis

In a FRET experiment, this compound-labeled proteins were co-expressed with donor fluorophores. The efficiency of energy transfer indicated a direct interaction between the proteins under study.

| Donor Protein | Acceptor Protein | FRET Efficiency (%) |

|---|---|---|

| Protein X | Protein Y | 45 |

| Protein Z | Protein Y | 30 |

Cellular Imaging

a. Live Cell Imaging

The fluorescein component of this compound allows for real-time imaging of live cells. Researchers can visualize cellular processes such as endocytosis and exocytosis.

- Case Study: Endocytosis Tracking

Fluorescently labeled endosomes were tracked using confocal microscopy, demonstrating the dynamics of vesicle trafficking within cells.

b. Localization Studies

The compound can be employed to determine the localization of proteins within cellular compartments by using fluorescence microscopy.

- Case Study: Subcellular Localization

In a localization study, this compound was used to label a cytosolic protein, revealing its accumulation in the nucleus during stress response.

Drug Development and Screening

This compound has applications in drug discovery, particularly in screening for compounds that interact with specific targets.

- Case Study: High-Throughput Screening

A high-throughput screening assay utilized this compound to identify small molecules that inhibit the interaction between a target protein and its substrate.

| Compound | Inhibition (%) |

|---|---|

| Compound A | 75 |

| Compound B | 50 |

Diagnostic Applications

The fluorescent properties of this compound make it suitable for diagnostic applications in medical research.

a. Biomarker Detection

The compound can be used to label biomarkers associated with diseases, aiding in their detection through fluorescence-based assays.

- Case Study: Cancer Biomarker Detection

In a study focused on breast cancer biomarkers, this compound was conjugated to antibodies targeting specific tumor markers, facilitating their detection in tissue samples.

Wirkmechanismus

The mechanism of action of t-Boc-MTSEA-Fluorescein involves its binding to cysteine residues on proteins. This binding is facilitated by the thiol-reactive group in the compound, which forms a stable thioether bond with the thiol group on the cysteine residue. This interaction allows for the real-time monitoring of protein conformational changes and functions .

Vergleich Mit ähnlichen Verbindungen

t-Boc-MTSEA-Fluorescein is unique due to its specific reactivity with thiol groups and its fluorescent properties. Similar compounds include other thiol-reactive fluorescent probes such as fluorescein-5-maleimide and iodoacetamidofluorescein. These compounds also bind to thiol groups but may differ in their fluorescent properties and reactivity .

Biologische Aktivität

t-Boc-MTSEA-Fluorescein is a fluorescein derivative that incorporates a t-butyloxycarbonyl (t-Boc) protecting group and a methanethiosulfonate (MTSEA) moiety. This compound has garnered attention for its potential applications in biological research, particularly in the study of protein interactions and cellular processes. The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which enhances its solubility and reactivity. The t-Boc group serves as a protective moiety that can be removed under specific conditions, allowing for the selective modification of thiol groups in proteins. The fluorescein component provides a fluorescent tag that facilitates visualization in biological assays.

The biological activity of this compound primarily revolves around its ability to modify cysteine residues in proteins. This modification can alter protein function, stability, and interactions. The MTSEA group reacts specifically with thiol groups, enabling the study of protein dynamics in live cells.

Key Mechanisms:

- Cysteine Modification : The MTSEA moiety reacts with cysteine residues in proteins, leading to the formation of stable thioether bonds.

- Fluorescence Tagging : The fluorescein portion allows for real-time tracking of protein interactions and cellular localization through fluorescence microscopy.

Biological Activity

Research has demonstrated various biological activities associated with this compound, particularly in the context of cell signaling and protein-protein interactions.

Case Studies and Findings:

- Protein Interaction Studies :

-

Cell Viability and Toxicity :

- In vitro studies using human hepatoblastoma HepG2 cells revealed that upon photoactivation, fluorescein derivatives including this compound released reactive oxygen species (ROS), leading to decreased cell viability (approximately 30% reduction at high concentrations). This suggests potential cytotoxic effects under certain conditions .

-

Transport Mechanisms :

- Research on monocarboxylate transporters (MCTs) highlighted the role of fluorescein derivatives in mediating cellular uptake. It was found that MCT inhibitors significantly reduced fluorescein uptake in corneal epithelial cells, indicating a transport mechanism that could be exploited for targeted drug delivery .

Data Tables

Eigenschaften

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O10S2/c1-29(2,3)41-28(37)31-22(14-42-43(4,38)39)26(34)30-15-5-8-18(21(11-15)27(35)36)25-19-9-6-16(32)12-23(19)40-24-13-17(33)7-10-20(24)25/h5-13,22,32H,14H2,1-4H3,(H,30,34)(H,31,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUGASBFWLQFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409179 | |

| Record name | t-Boc-MTSEA-Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042688-20-9 | |

| Record name | t-Boc-MTSEA-Fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.